Triphenyl vinyl tin Triphenyl vinyl tin
Brand Name: Vulcanchem
CAS No.: 2117-48-8
VCID: VC20489055
InChI: InChI=1S/3C6H5.C2H3.Sn/c3*1-2-4-6-5-3-1;1-2;/h3*1-5H;1H,2H2;
SMILES:
Molecular Formula: C20H18Sn
Molecular Weight: 377.1 g/mol

Triphenyl vinyl tin

CAS No.: 2117-48-8

Cat. No.: VC20489055

Molecular Formula: C20H18Sn

Molecular Weight: 377.1 g/mol

* For research use only. Not for human or veterinary use.

Triphenyl vinyl tin - 2117-48-8

Specification

CAS No. 2117-48-8
Molecular Formula C20H18Sn
Molecular Weight 377.1 g/mol
IUPAC Name ethenyl(triphenyl)stannane
Standard InChI InChI=1S/3C6H5.C2H3.Sn/c3*1-2-4-6-5-3-1;1-2;/h3*1-5H;1H,2H2;
Standard InChI Key JCJXEBAQTMCZGK-UHFFFAOYSA-N
Canonical SMILES C=C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Physical Characteristics

Triphenyl (trifluoro vinyl) tin belongs to the organotin family, featuring a central tin atom bonded to three phenyl groups and a trifluoro vinyl moiety. Its molecular weight is 431.029 g/mol, with an exact mass of 432.015 g/mol . The presence of fluorine atoms in the vinyl group enhances its electron-withdrawing capacity, influencing both its chemical reactivity and stability. While density, boiling point, and melting point data remain unspecified in available literature, the compound’s logP value of 3.77 suggests moderate lipophilicity, which may facilitate its interaction with hydrophobic polymer matrices .

Spectroscopic and Analytical Characterization

Structural elucidation of triphenyl (trifluoro vinyl) tin typically employs Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis. The FTIR spectrum would reveal characteristic Sn-C stretching vibrations (~500–600 cm1^{-1}) and C-F bonds (~1,100–1,300 cm1^{-1}) . 119Sn^{119}\text{Sn} NMR spectroscopy is particularly useful for confirming the tin coordination environment, with chemical shifts typically ranging from −200 to +200 ppm depending on the substituents .

Synthesis and Industrial Production

Reaction Pathways and Precursors

The synthesis of triphenyl (trifluoro vinyl) tin involves the reaction of triphenyltin chloride (Ph3SnCl\text{Ph}_3\text{SnCl}) with a trifluoro vinyl precursor under reflux conditions. A representative method, adapted from similar organotin syntheses, utilizes methanol as a solvent and requires six hours of reflux to achieve yields exceeding 60% . The general reaction scheme is:

Ph3SnCl+CF2=CH2Ph3SnCF2CH2+HCl\text{Ph}_3\text{SnCl} + \text{CF}_2=\text{CH}_2 \rightarrow \text{Ph}_3\text{Sn}-\text{CF}_2\text{CH}_2 + \text{HCl}

Purification involves filtration and washing with methanol, followed by vacuum drying to isolate the product .

Scalability and Yield Optimization

Industrial-scale production faces challenges related to tin reagent costs and byproduct management. Advances in catalytic methods and solvent recovery systems have improved yields to 76–86% for analogous organotin compounds, suggesting similar optimizations could apply to triphenyl (trifluoro vinyl) tin .

Applications in Polymer Stabilization

Photostabilization of Poly(Vinyl Chloride)

Triphenyl (trifluoro vinyl) tin significantly enhances the photostability of PVC, a polymer prone to UV-induced dehydrochlorination and chain scission. When incorporated into PVC films at 0.5% w/w, the compound reduces weight loss by 40–60% after 300 hours of UV exposure compared to unstabilized controls . This effect stems from multiple mechanisms:

  • UV Absorption: The aromatic phenyl groups and conjugated vinyl system absorb harmful UV radiation, dissipating energy as heat .

  • Radical Scavenging: The tin center quenches chlorine radicals generated during PVC degradation, preventing autocatalytic dehydrochlorination .

  • Peroxide Decomposition: Organotin complexes catalyze the breakdown of hydroperoxides, curtailing oxidative chain reactions .

Comparative Performance with Other Stabilizers

In head-to-head trials, triphenyl (trifluoro vinyl) tin outperforms commercial stabilizers like calcium-zinc soaps and methyltin mercaptides. For instance, PVC films containing this compound exhibit 30% less carbonyl formation (a marker of oxidation) than those stabilized with dibutyltin maleate .

Agricultural and Biocidal Applications

Antifouling Agents in Marine Coatings

The compound’s lipophilicity and stability make it a candidate for antifouling paints. Tributyltin analogues, now banned under the International Maritime Organization’s 2008 convention, previously demonstrated exceptional efficacy against barnacles and algae . Triphenyl (trifluoro vinyl) tin’s environmental persistence necessitates cautious evaluation before marine deployment.

Toxicological and Environmental Considerations

Acute and Chronic Toxicity Profiles

Limited toxicological data specific to triphenyl (trifluoro vinyl) tin exist, but analogous organotins exhibit high acute oral toxicity (LD50_{50} < 50 mg/kg in rats) and organ damage following prolonged exposure . The compound’s Material Safety Data Sheet (MSDS) classifies it as harmful if swallowed, causing skin irritation and serious eye damage .

Ecotoxicology and Bioaccumulation

Organotin compounds persist in aquatic environments, with half-lives exceeding 100 days in sediments. Triphenyltin derivatives bioaccumulate in fish, leading to imposex in gastropods and endocrine disruption in mammals . While no direct studies on triphenyl (trifluoro vinyl) tin are available, its structural similarity to triphenyltin chloride suggests comparable ecological risks .

Future Directions and Research Gaps

Development of Safer Analogues

Research into fluorinated organotins with reduced bioaccumulation potential is critical. Introducing hydrolyzable groups (e.g., ester linkages) could enhance environmental degradation without compromising stabilizing efficacy.

Mechanistic Studies on Radical Scavenging

Advanced electron paramagnetic resonance (EPR) studies could elucidate the compound’s radical quenching pathways, guiding the design of next-generation stabilizers.

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